molecular formula C20H26N4O B1146933 Lisuride CAS No. 140387-89-9

Lisuride

Numéro de catalogue: B1146933
Numéro CAS: 140387-89-9
Poids moléculaire: 338.4 g/mol
Clé InChI: BKRGVLQUQGGVSM-KBXCAEBGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lisuride is a monoaminergic medication belonging to the ergoline class. It is primarily used in the treatment of Parkinson’s disease, migraine, and conditions associated with high prolactin levels. This compound acts as a mixed agonist and antagonist of dopamine, serotonin, and adrenergic receptors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lisuride is synthesized through a multi-step process starting from lysergic acid. The key steps involve the formation of an amide bond between lysergic acid and diethylurea. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain pharmaceutical-grade this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Lisuride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .

Applications De Recherche Scientifique

Parkinson's Disease Management

Lisuride has emerged as a promising agent for managing Parkinson's disease, particularly in patients experiencing motor fluctuations and dyskinesia due to conventional therapies like levodopa.

Continuous Infusion Studies

A long-term study demonstrated that patients receiving continuous subcutaneous infusion of this compound experienced significant reductions in motor fluctuations and dyskinesia compared to those on standard oral therapy. Over four years, patients on this compound maintained stable motor function without significant deterioration, contrasting with the decline observed in the levodopa group .

Co-Treatment with Other Compounds

Recent studies have explored the synergistic effects of this compound when combined with other compounds. For instance, co-treatment with Tiliroside showed enhanced efficacy in treating MPTP-induced Parkinson's symptoms in rat models. This combination not only improved motor functions but also provided neuroprotection by activating key survival pathways and reducing inflammatory markers .

Treatment of Migraine and Cluster Headaches

This compound is also indicated for treating migraine and cluster headaches. Its action as a serotonin receptor agonist allows it to alleviate headache symptoms effectively.

Clinical Efficacy

Clinical trials have shown that this compound can reduce the frequency and severity of migraine attacks. Patients reported fewer headache days per month when treated with this compound compared to placebo groups . The mechanism is believed to involve its agonistic effects on serotonin receptors, which play a crucial role in pain modulation.

Management of Hyperprolactinemia

This compound has been used to treat hyperprolactinemia, a condition characterized by elevated prolactin levels often leading to reproductive health issues.

Pharmacological Mechanism

As a dopamine agonist, this compound effectively inhibits prolactin secretion from the pituitary gland. Studies indicate that patients treated with this compound exhibited significant reductions in serum prolactin levels, leading to improved clinical outcomes .

Research Insights on this compound’s Mechanisms

Recent pharmacological studies have provided deeper insights into this compound's mechanisms of action:

  • Serotonin Receptor Interactions : this compound acts as an agonist at both serotonin 5-HT1A and 5-HT2A receptors, which contributes to its therapeutic effects while minimizing psychedelic side effects associated with other serotonergic compounds like lysergic acid diethylamide (LSD) .
  • Neuroprotective Properties : Research indicates that this compound may offer neuroprotective benefits through its influence on dopaminergic pathways, enhancing the therapeutic window for levodopa and reducing dyskinesia associated with long-term treatment .

Summary Table of this compound Applications

Application Mechanism Clinical Evidence
Parkinson's DiseaseDopamine receptor agonismSignificant reduction in motor fluctuations
Migraine/Cluster HeadachesSerotonin receptor agonismReduced headache frequency in clinical trials
HyperprolactinemiaInhibition of prolactin secretionDecreased serum prolactin levels reported

Mécanisme D'action

Lisuride is structurally similar to other ergoline derivatives such as lysergic acid diethylamide (LSD) and bromocriptine. unlike LSD, this compound does not produce psychedelic effects. Compared to bromocriptine, this compound has a higher potency and a broader receptor binding profile, making it effective in lower doses .

Comparaison Avec Des Composés Similaires

  • Lysergic acid diethylamide (LSD)
  • Bromocriptine
  • Pergolide
  • Cabergoline

Lisuride’s unique pharmacological profile and therapeutic potential make it a valuable compound in both clinical and research settings.

Activité Biologique

Lisuride is a synthetic ergot derivative primarily used in the treatment of Parkinson's disease and other neurological disorders. Its pharmacological profile includes agonistic activity at dopamine D2 receptors and serotonergic receptors, particularly 5-HT1A and 5-HT2A. This article delves into the biological activity of this compound, exploring its effects on motor functions, mood regulation, and potential therapeutic applications.

This compound acts primarily as a dopamine agonist , enhancing dopaminergic transmission in the brain. It also exhibits significant activity on serotonergic receptors, which contributes to its complex pharmacological effects. The compound has been shown to influence various neurobiological pathways, making it a subject of interest for both Parkinson's disease and psychiatric disorders.

Dopaminergic Activity

This compound's ability to modulate dopaminergic pathways has been extensively studied. A notable study indicated that continuous infusion of this compound significantly increased the duration of antiparkinsonian action of levodopa by approximately 90% over three months, while also reducing dyskinesias associated with levodopa therapy . This suggests that this compound may enhance the therapeutic window of levodopa, allowing for better management of motor symptoms in Parkinson's patients.

Serotonergic Activity

This compound's interaction with serotonergic receptors has been highlighted in recent research. It has been identified as a potent agonist for 5-HT1A receptors and a biased agonist for 5-HT2A receptors, leading to varied behavioral responses . The drug has shown antidepressant-like effects in animal models, indicating its potential utility in treating mood disorders alongside its primary use in Parkinson's disease .

Case Studies

  • Chronic Infusion Study : A three-month study involving chronic subcutaneous infusion of this compound demonstrated significant improvements in motor function among Parkinson's patients. The study reported a 43% increase in optimal motor function duration compared to traditional oral levodopa therapy .
  • Mood and Sleep Regulation : Another investigation assessed this compound's effects on mood and sleep during acute withdrawal from other substances. Results indicated that while this compound prolonged REM latency and reduced REM time, it did not significantly alleviate other withdrawal symptoms .
  • Comparative Efficacy : A randomized trial comparing this compound infusion with oral levodopa showed that patients receiving this compound experienced fewer motor fluctuations and reduced dyskinesia compared to those on levodopa alone . This underscores this compound's role as a valuable adjunct therapy in managing Parkinson's disease.

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveKey Findings
Evaluate chronic infusion effectsIncreased duration of levodopa action by 90%; reduced dyskinesias
Assess mood/sleep during withdrawalProlonged REM latency; no significant withdrawal symptom relief
Compare this compound infusion vs. oral levodopaReduced motor fluctuations; decreased dyskinesia

Propriétés

IUPAC Name

3-[(6aR,9S)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)/t14-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRGVLQUQGGVSM-KBXCAEBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19875-60-6 (maleate (1:1))
Record name Lisuride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3023217, DTXSID30274075
Record name Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.40e-01 g/L
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Lisuride is an anti-Parkinson drug chemically related to the dopaminergic ergoline Parkinson's drugs. Lisuride binds to the 5-HT(1A) and 5-HT(2A/2C) receptors. It is also thought to bind to the dopamine receptor and to act as a dopamine agonist. Evidence has also emerged that Lisuride also binds to the Histamine H1 receptor.
Record name Lisuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

18016-80-3, 140387-89-9
Record name Lisuride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18016-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lisuride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018016803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lisuride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00589
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Lisuride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lisuride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.099
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LISURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0QN3D755O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lisuride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014727
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.